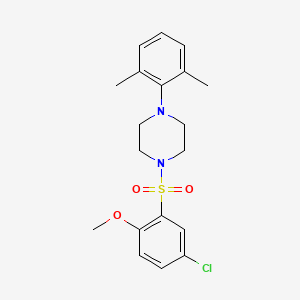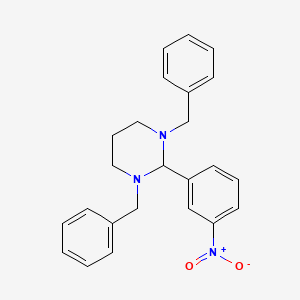
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group and a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 5-chloro-2-methoxybenzenesulfonyl chloride, is prepared by reacting 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 4-(2,6-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 5-chloro-2-methoxybenzenesulfonic acid derivatives.
Reduction: Formation of 5-chloro-2-methoxybenzenesulfide derivatives.
Substitution: Formation of 5-substituted-2-methoxybenzenesulfonyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may also interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
- 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine
- 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine
Comparison: 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is unique due to the specific substitution pattern on the piperazine ring. The presence of the 2,6-dimethylphenyl group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity compared to similar compounds with different substitution patterns.
Properties
Molecular Formula |
C19H23ClN2O3S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)18-13-16(20)7-8-17(18)25-3/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
FHWKEKDYQGQXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11506645.png)
![Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide](/img/structure/B11506659.png)
![1-phenyl-2-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)ethanol](/img/structure/B11506664.png)
![2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11506670.png)
![3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11506672.png)



![3-(2-Hydroxyethyl)-1,5-dinitro-9-(2-oxopropyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11506694.png)
![1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one](/img/structure/B11506700.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11506704.png)
![N-(2-{[(Z)-(3,4-diethoxyphenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11506708.png)


